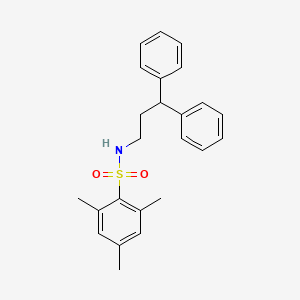

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

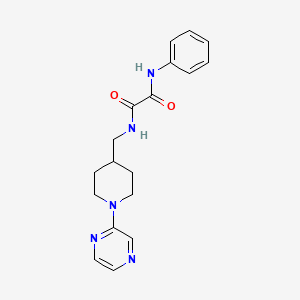

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine is a chemical compound with the molecular formula C24H27NO2S . It has a molecular weight of 393.54 .

Molecular Structure Analysis

The molecular structure of (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine is characterized by several features. It has a complexity of 528, a rotatable bond count of 7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The topological polar surface area is 54.6 .Physical And Chemical Properties Analysis

The physical and chemical properties of (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine include its molecular formula (C24H27NO2S), molecular weight (393.54), and its structural formula .Scientific Research Applications

Carbonylative Cyclization of Amines Palladium-catalyzed carbonylative cyclization of N-(2-pyridyl)sulfonyl-protected amines via γ-C(sp3)-H activation is another area where similar amines are used. This process enables the synthesis of γ-lactams from amine-based moieties, including amino acids, through a powerful approach for derivatization, highlighting the versatility of such amines in synthesizing bio-relevant compounds (Hernando et al., 2016).

Ring-Opening Polymerization The use of 2-azaallyl anions for the one-pot synthesis of primary amine-ended telechelic polyaziridines via ring-opening polymerization (ROP) of N-sulfonyl aziridines is another application. This methodology allows for the incorporation of functionalities such as pyridine and triphenylphosphine moieties into the polymer chain ends, expanding the utility of amines in polymer science (Wang et al., 2019).

Benzoxazine Curing Systems Amines are also investigated for their reactivity in curing systems of benzoxazine with amine, where they act as nucleophilic hardeners. This reactivity is crucial for developing advanced thermosetting resins, improving their chemical structure, material properties, and processability, which are essential for various industrial applications (Sun et al., 2015).

Electrochemical Synthesis Electrochemical processes also leverage amines, as seen in the regioselective synthesis of N,N′-diphenyl-3-sulfonyl-[1,1′-biphenyl]-4,4′-diamine derivatives. These processes occur under mild conditions, demonstrating the potential of amines in green chemistry and sustainable synthesis methods (Sharafi-kolkeshvandi, Nematollahi, & Nikpour, 2016).

properties

IUPAC Name |

N-(3,3-diphenylpropyl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2S/c1-18-16-19(2)24(20(3)17-18)28(26,27)25-15-14-23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,16-17,23,25H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKASTLWQZSZFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B2933576.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B2933580.png)

![N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2933582.png)

![2-Chloro-N-[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B2933585.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)

![Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2933594.png)